N-(3,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
N-(3,4-Dimethoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazine core fused with a thiophene ring and substituted with a 3,4-dimethoxyphenyl acetamide group.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S2/c1-11-21-18-19(30-11)17(15-5-4-8-29-15)23-24(20(18)26)10-16(25)22-12-6-7-13(27-2)14(9-12)28-3/h4-9H,10H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRLZGDUJZUTGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC(=C(C=C3)OC)OC)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its closest analogs:
Detailed Comparison of Structural and Functional Properties
Substituent Effects on Electronic Properties and Solubility
- Target Compound : The 3,4-dimethoxyphenyl group provides electron-donating methoxy substituents, enhancing solubility in polar solvents compared to chloro or nitro analogs. This may improve bioavailability in aqueous environments .
- Chlorinated analogs are common in CNS-targeting drugs due to enhanced blood-brain barrier penetration .
- Analog 2 (4-Nitrophenyl) : The nitro group is strongly electron-withdrawing, which may stabilize negative charges in enzyme-binding pockets. Nitro-substituted compounds often exhibit antimicrobial and antiparasitic activities, as seen in Analog 2 .
Pharmacological Implications
- Thiophene vs. Pyrazole Hybrids : The target compound’s thiophene ring engages in π-π stacking with aromatic residues in proteins, a feature shared with Analog 2’s pyrazolyl group. However, pyrazole hybrids (Analog 2) show broader antimicrobial activity due to additional hydrogen-bonding sites .
- Thiazolo[4,5-d]pyridazine vs. Thiazolinone Cores: The rigid thiazolo[4,5-d]pyridazine core in the target compound and Analog 1 may confer selectivity for kinases or proteases, whereas thiazolinone derivatives (Analog 3) are more commonly associated with antimicrobial effects .
Q & A
Basic Question: What are the standard synthetic routes for N-(3,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the thiazolo[4,5-d]pyridazinone core. Key steps include:
- Thiazole ring formation : Phosphorus pentasulfide (P₂S₅) is used to cyclize precursor thioureas or thioamides under reflux conditions .
- Acetamide coupling : Acyl chlorides or active esters react with the 3,4-dimethoxyphenylamine group in the presence of a base (e.g., triethylamine) to form the acetamide linkage .
- Functionalization of the pyridazine ring : Thiophen-2-yl groups are introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, requiring palladium catalysts and optimized temperature/pH conditions .
Critical Parameters : Solvent selection (e.g., DMF for polar intermediates), reaction time (24–72 hours for cyclization), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) are essential for yields >60% .
Basic Question: How is the structural identity of this compound validated in academic research?
Methodological Answer:
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra identify protons and carbons in the thiophene, dimethoxyphenyl, and acetamide groups. For example, the thiophen-2-yl protons appear as distinct doublets (δ 7.2–7.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (e.g., molecular ion [M+H]⁺ at m/z 417.05) confirms the molecular formula C₁₈H₁₃N₃O₃S₂ .
- X-ray Crystallography (if applicable): Resolves stereochemical ambiguities in the thiazolo-pyridazine core .
Data Interpretation : Cross-referencing spectral data with structurally analogous compounds (e.g., halogenated phenyl derivatives) helps validate assignments .
Basic Question: What in vitro assays are used for preliminary biological evaluation?
Methodological Answer:
Initial screening focuses on:
- Cytotoxicity Assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Dose-response curves (0.1–100 µM) are analyzed using nonlinear regression .
- Enzyme Inhibition Studies : Fluorescence polarization assays for kinases (e.g., EGFR, VEGFR2) assess binding affinity (Kd values). Positive controls (e.g., gefitinib) validate assay conditions .
- Receptor Binding Assays : Radioligand displacement studies (e.g., for GPCRs) quantify competitive inhibition (Ki values) .
Pitfalls : False positives due to aggregation or redox activity are mitigated via counter-screens (e.g., DTT addition, dynamic light scattering) .
Advanced Question: How can researchers optimize synthetic yield for scale-up studies?
Methodological Answer:
Yield optimization strategies include:
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for Suzuki-Miyaura coupling improve thiophen-2-yl incorporation efficiency (>80% yield) .
- Solvent Optimization : Replacing DMF with acetonitrile in cyclization steps reduces side reactions (e.g., hydrolysis) .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) for thiazole ring formation while maintaining >90% purity .
Quality Control : In-process monitoring via TLC/HPLC ensures intermediate stability. Batch-to-batch reproducibility is validated by NMR .
Advanced Question: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Contradictions arise from variations in assay conditions or structural analogs. Mitigation approaches:
- Comparative SAR Analysis : Test the compound alongside analogs (e.g., N-(4-chlorophenyl) derivatives) under identical conditions to isolate substituent effects .
- Standardized Protocols : Adhere to NIH/EMA guidelines for cytotoxicity assays (e.g., cell passage number, serum concentration) to minimize variability .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or trends obscured by small sample sizes .
Case Study : Discrepancies in IC₅₀ values for thiophene vs. furan-substituted analogs may reflect differences in membrane permeability, resolved via logP measurements .
Advanced Question: What computational methods predict the compound’s target interactions?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Glide simulates binding to kinase ATP pockets (e.g., VEGFR2). Pose validation uses RMSD clustering (<2.0 Å cutoff) .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER evaluates binding stability (100 ns trajectories). Key metrics include hydrogen bond occupancy and binding free energy (MM-PBSA) .
- QSAR Modeling : Random forest or SVM models correlate structural descriptors (e.g., topological polar surface area) with bioactivity data from analogs .
Validation : Co-crystallization with predicted targets (e.g., crystallography or Cryo-EM) confirms computational predictions .
Advanced Question: How to design derivatives to enhance metabolic stability?
Methodological Answer:
- Metabolic Hotspot Identification : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS. Common sites: demethylation of methoxy groups .
- Structural Modifications : Replace labile groups (e.g., methyl with trifluoromethyl on the pyridazine ring) to block CYP450-mediated oxidation .
- Prodrug Strategies : Introduce ester moieties at the acetamide nitrogen to improve oral bioavailability, with hydrolysis in vivo .
In Silico Tools : SwissADME predicts metabolic liabilities (e.g., cytochrome P450 substrates) to guide synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
